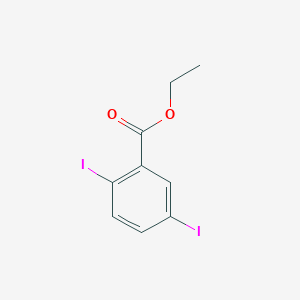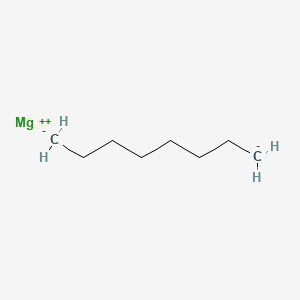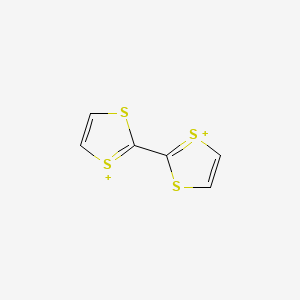
2,2'-Bi-1,3-dithiol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bi-1,3-dithiol-1-ium is an organosulfur compound characterized by the presence of two thiol groups. It is a member of the dithiol family, which includes compounds with two thiol (−SH) functional groups. These compounds are known for their unique chemical properties, including their ability to form stable complexes with metals and their reactivity in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-1,3-dithiol-1-ium typically involves the reaction of 1,3-dithiols with appropriate electrophiles. One common method is the addition of 1,3-dithiols to 2-alkoxypropenals under controlled conditions. This reaction can be carried out at room temperature in the absence of catalysts, following the Markovnikov rule . Another method involves the condensation of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst .
Industrial Production Methods: Industrial production of 2,2’-Bi-1,3-dithiol-1-ium may involve electrochemical synthesis techniques. For instance, the electrochemical reaction of ethanethiol, 2-propanethiol, and other thiols at a sacrificial bismuth anode and inert platinum cathode using tetrabutylammonium chloride as a supporting electrolyte can yield bismuth thiolates/dithiolates .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Bi-1,3-dithiol-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in redox reactions, where the thiol groups are oxidized to form disulfides and reduced back to thiols . It can also undergo nucleophilic substitution reactions with electrophiles, forming new carbon-sulfur bonds .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodine and potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions include disulfides, thioethers, and various substituted dithiolanes and dithianes .
Applications De Recherche Scientifique
2,2’-Bi-1,3-dithiol-1-ium has a wide range of scientific research applications:
Chemistry: In organic synthesis, it is used as a reagent for the protection of carbonyl groups and the formation of stable complexes with metals . It is also employed in the synthesis of various heterocyclic compounds .
Biology: The compound’s ability to form stable complexes with metals makes it useful in chelation therapy for the removal of heavy metal poisons .
Medicine: Bismuth compounds, including those derived from 2,2’-Bi-1,3-dithiol-1-ium, are used in the treatment of gastric disorders and as antibacterial agents against Helicobacter pylori .
Industry: In industrial applications, it is used in the production of polymers and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 2,2’-Bi-1,3-dithiol-1-ium involves its ability to undergo redox reactions and form stable complexes with metals. The thiol groups can participate in thiol-disulfide exchange reactions, which are essential for maintaining the redox balance in biological systems . The compound can also act as a nucleophile in substitution reactions, forming new carbon-sulfur bonds .
Comparaison Avec Des Composés Similaires
- Benzene-1,2-dithiol
- Propane-1,3-dithiol
- Dimercaprol (British anti-Lewisite)
- Dithiothreitol (DTT)
- Dihydrolipoic acid
Uniqueness: 2,2’-Bi-1,3-dithiol-1-ium is unique due to its ability to form stable complexes with metals and its versatility in various chemical reactions. Unlike other dithiols, it can undergo both oxidation and reduction reactions, making it a valuable reagent in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
35079-57-3 |
|---|---|
Formule moléculaire |
C6H4S4+2 |
Poids moléculaire |
204.4 g/mol |
Nom IUPAC |
2-(1,3-dithiol-1-ium-2-yl)-1,3-dithiol-1-ium |
InChI |
InChI=1S/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H/q+2 |
Clé InChI |
CFMIYSVIPIRLDB-UHFFFAOYSA-N |
SMILES canonique |
C1=C[S+]=C(S1)C2=[S+]C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


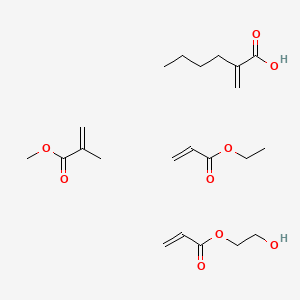
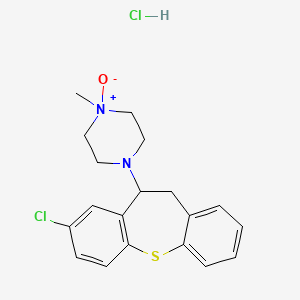
![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)
![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)
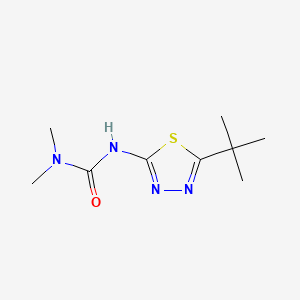
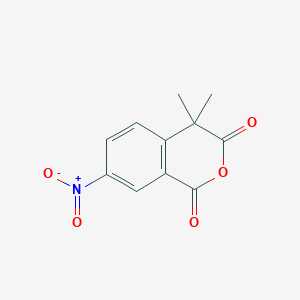
![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)
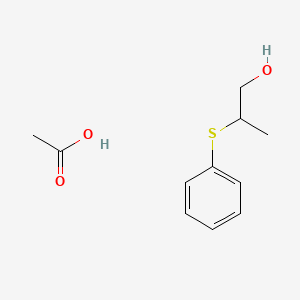
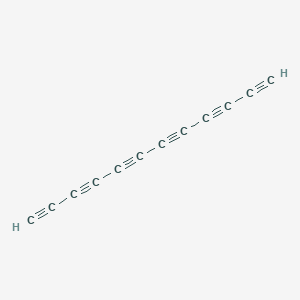
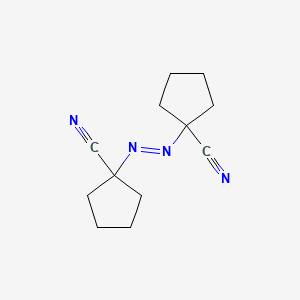
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
